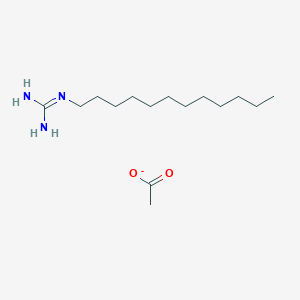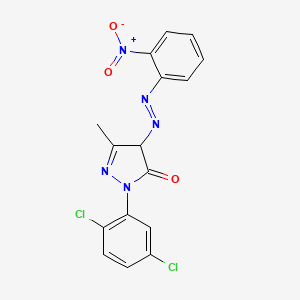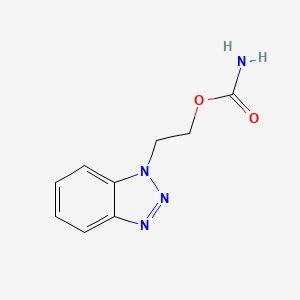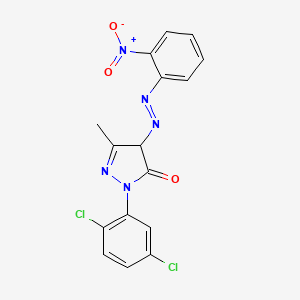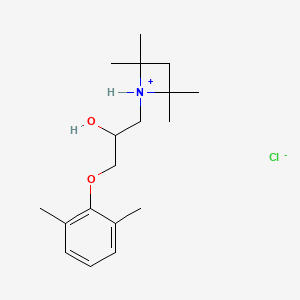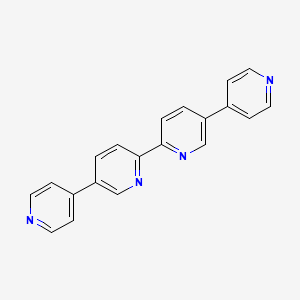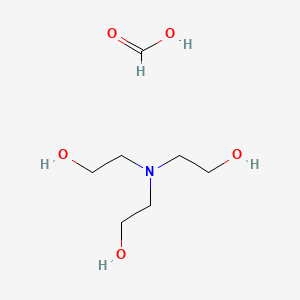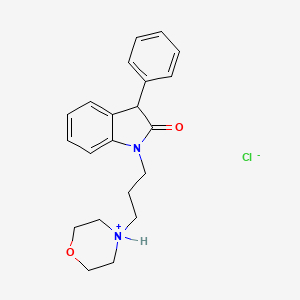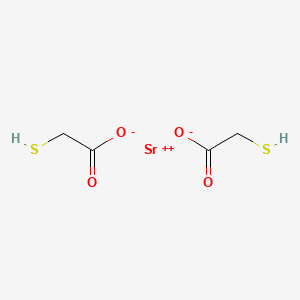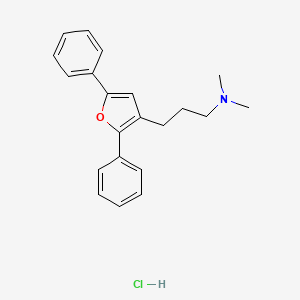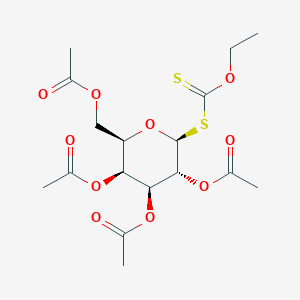
2,3,4,6-TETRA-O-ACETYL-Beta-D-GALACTOSE ETHYLXANTHAT
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,6-TETRA-O-ACETYL-Beta-D-GALACTOSE ETHYLXANTHAT: is a chemically modified derivative of galactose, a type of sugar. This compound is characterized by the presence of acetyl groups attached to the hydroxyl groups of the galactose molecule, and an ethylxanthate group. It is primarily used in organic synthesis and various biochemical applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,6-TETRA-O-ACETYL-Beta-D-GALACTOSE ETHYLXANTHAT typically involves the acetylation of galactose. The process begins with the protection of the hydroxyl groups of galactose using acetic anhydride in the presence of a catalyst such as pyridine. This results in the formation of tetra-O-acetylated galactose. The ethylxanthate group is then introduced through a nucleophilic substitution reaction using ethylxanthate salts .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 2,3,4,6-TETRA-O-ACETYL-Beta-D-GALACTOSE ETHYLXANTHAT undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the parent galactose molecule.
Nucleophilic Substitution: The ethylxanthate group can participate in nucleophilic substitution reactions, forming new compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Nucleophilic Substitution: Ethylxanthate salts and appropriate solvents such as dichloromethane
Major Products:
Hydrolysis: Yields galactose and acetic acid.
Nucleophilic Substitution: Yields various substituted galactose derivatives depending on the nucleophile used
Scientific Research Applications
2,3,4,6-TETRA-O-ACETYL-Beta-D-GALACTOSE ETHYLXANTHAT has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. It is also used in studying reaction mechanisms and kinetics.
Biology: Employed in the modification of biomolecules for various biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials
Mechanism of Action
The mechanism of action of 2,3,4,6-TETRA-O-ACETYL-Beta-D-GALACTOSE ETHYLXANTHAT involves its ability to undergo hydrolysis and nucleophilic substitution reactions. The acetyl groups protect the hydroxyl groups of galactose, making the molecule more stable and less reactive under certain conditions. The ethylxanthate group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new compounds. These properties make it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
- 2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl bromide
- 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate
- 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide
Uniqueness: 2,3,4,6-TETRA-O-ACETYL-Beta-D-GALACTOSE ETHYLXANTHAT is unique due to the presence of the ethylxanthate group, which imparts distinct chemical reactivity compared to other acetylated sugars. This makes it particularly useful in specific synthetic applications where the ethylxanthate group can be exploited for further chemical transformations .
Properties
Molecular Formula |
C17H24O10S2 |
|---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-ethoxycarbothioylsulfanyloxan-2-yl]methyl acetate |
InChI |
InChI=1S/C17H24O10S2/c1-6-22-17(28)29-16-15(26-11(5)21)14(25-10(4)20)13(24-9(3)19)12(27-16)7-23-8(2)18/h12-16H,6-7H2,1-5H3/t12-,13+,14+,15-,16+/m1/s1 |
InChI Key |
GYORARISFGRNMU-CWVYHPPDSA-N |
Isomeric SMILES |
CCOC(=S)S[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CCOC(=S)SC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


